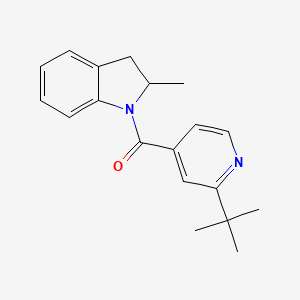
N-(4-sec-butylphenyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-sec-butylphenyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea, commonly known as U-47700, is a synthetic opioid analgesic that was first synthesized in the 1970s. It belongs to the family of synthetic opioids, which are designed to mimic the effects of natural opioids such as morphine and heroin. U-47700 has gained popularity in recent years as a recreational drug, but it also has potential applications in scientific research.
Mecanismo De Acción
U-47700 acts on the mu-opioid receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. When U-47700 binds to the mu-opioid receptor, it activates a signaling cascade that leads to the release of neurotransmitters such as dopamine and serotonin. These neurotransmitters are responsible for mediating the analgesic and euphoric effects of U-47700.
Biochemical and Physiological Effects:
U-47700 has a number of biochemical and physiological effects, including analgesia, sedation, and euphoria. It also has potential side effects, including respiratory depression, nausea, and constipation. These effects are similar to those of other opioids, and they are mediated by the activation of the mu-opioid receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
U-47700 has several advantages for use in lab experiments. It is a potent and selective mu-opioid receptor agonist, which makes it a useful tool for studying the role of the mu-opioid receptor in pain management. However, U-47700 also has several limitations. It is highly addictive and can lead to the development of tolerance and dependence, which can make it difficult to use in long-term studies.
Direcciones Futuras
There are several potential future directions for research on U-47700. One area of interest is the development of new and more selective mu-opioid receptor agonists that have fewer side effects and less potential for abuse. Another area of interest is the development of new strategies for pain management that do not rely on opioids. Finally, there is a need for more research on the long-term effects of U-47700 use, particularly in terms of its potential for addiction and dependence.
Aplicaciones Científicas De Investigación
U-47700 has potential applications in scientific research, particularly in the field of pain management. It is a potent analgesic that acts on the mu-opioid receptor, which is the primary receptor responsible for mediating the effects of natural opioids such as morphine and heroin. U-47700 has been shown to be highly effective in relieving pain in animal models, and it may have potential applications in the treatment of chronic pain in humans.
Propiedades
IUPAC Name |
1-(4-butan-2-ylphenyl)-3-(4-chloro-2,5-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2S/c1-5-12(2)13-6-8-14(9-7-13)21-19(25)22-16-11-17(23-3)15(20)10-18(16)24-4/h6-12H,5H2,1-4H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFXTJHJJHKPQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=S)NC2=CC(=C(C=C2OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-4-{[4-(2-pyridinyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinecarboxamide](/img/structure/B4131750.png)

![2-methoxy-2-phenyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B4131762.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B4131766.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B4131771.png)
![3-cycloheptyl 6-methyl 4-[4-(dimethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B4131778.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B4131794.png)
![dimethyl 5-[({4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4131795.png)


![N-1,3-benzodioxol-5-yl-2-[phenyl(phenylthio)acetyl]hydrazinecarbothioamide](/img/structure/B4131818.png)
![methyl 5-[(diethylamino)carbonyl]-2-[({2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazino}carbonothioyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4131821.png)
![N-[4-(diethylamino)phenyl]-N'-(4-nitrophenyl)thiourea](/img/structure/B4131829.png)
